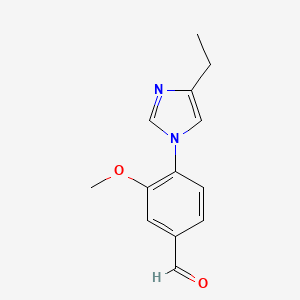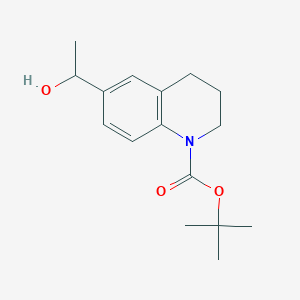![molecular formula C17H13N5O B12934234 3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline CAS No. 87595-05-9](/img/structure/B12934234.png)
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core, which is fused with a phenyl group and an aniline moiety, making it a versatile scaffold for various chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of diphenylhydrazone and pyridine with iodine to form the pyrazolo[3,4-b]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby modulating signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1H-pyrazolo[3,4-b]quinolines: Contain a quinoline ring fused with the pyrazole ring.
1H-pyrazolo[3,4-b]pyrimidines: Feature a pyrimidine ring fused with the pyrazole ring.
Uniqueness
3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both phenyl and aniline groups. This unique structure allows for diverse chemical modifications and potential biological activities that may not be observed in similar compounds .
Eigenschaften
CAS-Nummer |
87595-05-9 |
|---|---|
Molekularformel |
C17H13N5O |
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
3-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyaniline |
InChI |
InChI=1S/C17H13N5O/c18-12-5-4-8-14(9-12)23-16-11-19-17-15(21-16)10-20-22(17)13-6-2-1-3-7-13/h1-11H,18H2 |
InChI-Schlüssel |
AYTFOERCNLIQDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)OC4=CC=CC(=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


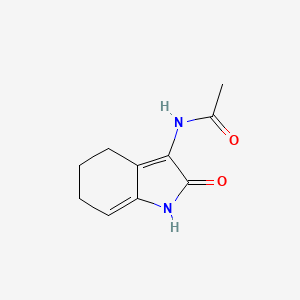


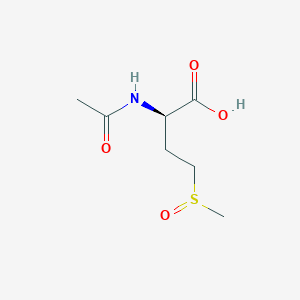
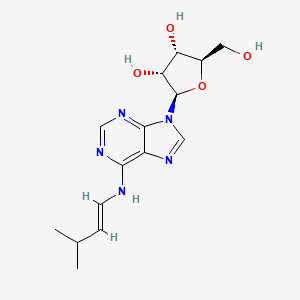
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)

![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
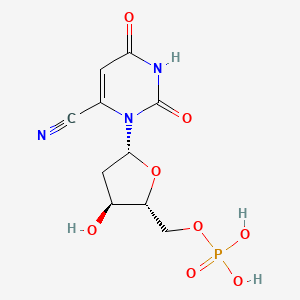
methanol](/img/structure/B12934197.png)

